1-Chloroethyl methyl carbonate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloroethyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-3(5)8-4(6)7-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERXDWLUWLFFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80196-03-8 | |
| Record name | 1-chloroethyl methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance and Context Within Organic Carbonate Chemistry
1-Chloroethyl methyl carbonate belongs to the class of α-haloalkyl carbonates, which are characterized by a halogen atom attached to the carbon adjacent to the carbonate oxygen. This structural feature imparts a unique reactivity profile, making it a valuable tool in organic synthesis. The presence of the chlorine atom, an effective leaving group, renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. evitachem.comcymitquimica.com This reactivity is central to its primary applications.
One of the most prominent roles of this compound and its analogs, such as 1-chloroethyl ethyl carbonate, is as a protecting group reagent. chemical-suppliers.eu In complex multi-step syntheses, it is often necessary to temporarily block reactive functional groups like acids, phenols, and amines to prevent unwanted side reactions. chemical-suppliers.eutcichemicals.com This compound can introduce the 1-(methoxycarbonyloxy)ethyl group, which can be cleaved under specific, often acidic, conditions to regenerate the original functional group. chemical-suppliers.eusigmaaldrich.com
Furthermore, the electrophilic nature of this compound allows it to act as a crucial building block in the synthesis of more complex molecules. evitachem.com It serves as a key intermediate in the production of various fine chemicals and active pharmaceutical ingredients (APIs). anshulchemicals.com Its utility extends to polymer chemistry, where the carbonate functionality can be incorporated into polymer backbones to modify properties. The reactivity of these α-haloalkyl carbonates is influenced by the electrophilicity of the carbonyl group and the stability of the leaving halo-alcohol. researchgate.net
Historical Overview of Halogenated Carbonate Research
The study of halogenated organic compounds, or organohalogens, dates back to the early 19th century. wikipedia.org While many organohalides are synthetic, thousands are produced naturally by marine organisms and other biological sources. wikipedia.orgnih.gov The development of methods to selectively introduce halogens into organic molecules has been a cornerstone of synthetic chemistry, as the carbon-halogen bond is a versatile handle for further chemical transformations, including nucleophilic substitution, elimination, and the formation of organometallic reagents. nih.govacs.org
The specific field of halogenated carbonates evolved from the broader study of carbonic acid derivatives and phosgene (B1210022) chemistry. Early research focused on chloroformates, which are highly reactive precursors. The synthesis of compounds like 1-Chloroethyl cyclohexyl carbonate, for instance, involves the reaction of an alcohol (cyclohexanol) with 1-chloroethyl chloroformate.
A significant area of historical and ongoing research is halodecarboxylation, the process of replacing a carboxylic acid group with a halogen. acs.orgresearchgate.net This fundamental reaction, first described in the 19th century, provides a key method for synthesizing organic halides. researchgate.net While not a direct historical precedent for the synthesis of 1-chloroethyl methyl carbonate, the principles of controlling halogen placement and reactivity are shared. The development of reagents like this compound represents a more refined approach, offering a pre-packaged, reactive electrophilic fragment for synthetic chemists.
Current Research Landscape and Emerging Trends
Classical and Modern Synthetic Routes
Traditional and contemporary synthetic pathways to this compound focus on the sequential or convergent formation of the carbonate linkage and the introduction of the chloroethyl group. These methods are foundational and widely applied in both laboratory and industrial settings.
Esterification Reactions for Carbonate Linkage Formation
The primary method for forming the carbonate linkage in this compound involves the esterification of a suitable chloroformate precursor. Specifically, 1-chloroethyl chloroformate is reacted with an alcohol. In the case of this compound synthesis, methanol (B129727) is the alcohol of choice. This reaction is typically performed in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct. prepchem.com
A general representation of this reaction is the treatment of 1-chloroethyl chloroformate with an alcohol (ROH) to yield the corresponding 1-chloroethyl alkyl carbonate. For instance, the reaction with ethanol (B145695) produces 1-chloroethyl ethyl carbonate, and with isopropanol (B130326), it yields 1-chloroethyl isopropyl carbonate. prepchem.comoaji.net The latter is a key raw material for the synthesis of the antibiotic prodrug cefpodoxime (B17579) proxetil. oaji.net The presence of methanol as an impurity in isopropanol can lead to the formation of this compound as a process-related impurity during the synthesis of cefpodoxime proxetil. oaji.net
In some synthetic schemes, particularly for more complex molecules, the carbonate esterification is the final step. For example, in the synthesis of a cefpodoxime proxetil analogue, 1-iodoethyl methyl carbonate (derived from this compound) is reacted with the carboxylic acid group of the cefpodoxime acid core in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). oaji.net
Halogenation and Halogen Exchange Reactions for Chloroethyl Moiety Introduction
The introduction of the chloroethyl moiety is centered on the synthesis and reactivity of the precursor, 1-chloroethyl chloroformate. This key intermediate is produced via the free-radical initiated chlorination of ethyl chloroformate. google.com This process can yield both 1-chloroethyl chloroformate and its isomer, 2-chloroethyl chloroformate, and controlling the reaction conditions is crucial to maximize the yield of the desired 1-chloro isomer. google.com A method utilizing a distillation reactor for the chlorination has been developed to improve selectivity. google.com
Another important reaction in this context is halogen exchange. While the primary synthesis introduces a chlorine atom, this can be exchanged for other halogens to modify reactivity. A notable example is the conversion of this compound to 1-iodoethyl methyl carbonate. This is typically achieved by treating the chloro-compound with sodium iodide in a suitable solvent like toluene, often with a crown ether such as 18-crown-6 (B118740) to enhance the solubility and reactivity of the iodide salt. oaji.net The resulting iodo-compound is significantly more reactive and is used directly in subsequent esterification reactions. oaji.net
Decarboxylative halogenation, such as the Hunsdiecker reaction, represents a fundamental method for synthesizing organic halides from carboxylic acids, though it is less direct for this specific carbonate. acs.org This process involves the conversion of a carboxylic acid to a silver salt, followed by treatment with a halogen to yield an alkyl halide with one less carbon atom. acs.org
Phase Transfer Catalysis in this compound Synthesis
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). semanticscholar.org PTC involves the use of a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to another where the reaction occurs. rsc.orgresearchgate.net This methodology offers advantages such as milder reaction conditions, increased reaction rates, and the use of inexpensive solvents and reagents. semanticscholar.org
While specific literature detailing the use of PTC for the synthesis of this compound is scarce, its principles can be applied to several steps in its synthetic pathway. For example, PTC is highly effective for nucleophilic substitution reactions involving alkyl halides and inorganic salts, a scenario analogous to the halogen exchange reaction between this compound and sodium iodide. acs.org A phase transfer catalyst could facilitate the transfer of the iodide anion from the solid phase into the organic phase containing the chloro-carbonate.
Furthermore, PTC is used in the synthesis of various organic compounds, such as p-chloromethyl styrene, from precursors like chloromethyl-α-bromo ethylbenzene (B125841) using potassium hydroxide (B78521) as a base and a phase transfer catalyst like benzyltriethylammonium chloride. google.com This demonstrates the utility of PTC in reactions involving halogenated organic compounds and inorganic bases, a common scenario in organic synthesis that could be adapted for related processes.
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to enhance reaction efficiency, selectivity, and sustainability. For the synthesis of this compound and related compounds, both metal-based and metal-free catalytic systems offer advanced strategies.
Metal-Catalyzed Reactions (e.g., Zinc(II) Salt Catalysis for α-Halo Ethers)
Metal catalysis provides efficient routes for key transformations. A prominent example relevant to the synthesis of the chloroethyl moiety is the zinc(II) salt-catalyzed generation of α-halo ethers from acetals. orgsyn.orgresearchgate.net This method involves the reaction of a symmetric acetal, such as dimethoxymethane, with an acid halide (e.g., acetyl chloride) in the presence of a catalytic amount (as low as 0.01 mol%) of a zinc(II) salt like ZnBr₂, Zn(OTf)₂, or Zn(OAc)₂. orgsyn.orgorgsyn.orgorganic-chemistry.org This reaction is rapid, often complete within hours at room temperature, and produces a solution of the α-halo ether (e.g., chloromethyl methyl ether) that can be used directly without isolation, minimizing exposure to these potentially hazardous compounds. researchgate.netorgsyn.org
This approach provides a convenient on-demand synthesis of α-halo ethers, which are structurally analogous to the 1-chloroethyl group of the target molecule. orgsyn.org The methodology is applicable to a variety of aliphatic acetals, yielding synthetically useful α-halo ethers. orgsyn.org
Table 1: Zinc(II)-Catalyzed Synthesis of α-Halo Ethers from Acetals
| Acetal | Halide Source | Catalyst (mol%) | Product | Yield | Reference |
|---|---|---|---|---|---|
| Dimethoxymethane | Acetyl chloride | ZnBr₂ (0.01) | Chloromethyl methyl ether | Near-quantitative | orgsyn.orgorgsyn.org |
| Diethoxymethane | Acetyl chloride | Zn(OTf)₂ (0.01) | 1-Chloroethyl ethyl ether | High | organic-chemistry.org |
| Dimethoxymethane | Thionyl chloride | ZnBr₂ (0.01) | Chloromethyl methyl ether | Effective | orgsyn.org |
Other metal-catalyzed reactions are crucial for synthesizing cyclic carbonate analogs, often from epoxides and carbon dioxide. Catalytic systems based on calcium iodide (CaI₂) in combination with ligands like triethylamine (B128534) (Et₃N) have been shown to be effective for the cycloaddition of CO₂ to epoxides, even under mild conditions. acs.org
Organocatalysis and Biocatalysis in Carbonate Synthesis
In line with the principles of green chemistry, organocatalysis and biocatalysis have emerged as powerful, metal-free alternatives for carbonate synthesis.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. A major application in carbonate synthesis is the coupling of carbon dioxide (CO₂) with epoxides to form cyclic carbonates, which is a 100% atom-economic reaction. rsc.org A variety of organocatalysts have been developed for this purpose, including bifunctional catalysts that possess both a nucleophilic site (e.g., halide ion) to open the epoxide ring and a hydrogen-bond donor site to activate the epoxide. mdpi.com Inexpensive industrial dyes like rhodamine B have also been repurposed as effective organocatalysts for this transformation. rsc.org Phosphorus-based organocatalysts, such as phosphonium salts, have demonstrated high activity for the reaction between CO₂ and epoxidized renewable feedstocks under solvent-free conditions. nih.gov
Table 2: Examples of Organocatalysis in Cyclic Carbonate Synthesis
| Epoxide | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Styrene Oxide | Halogenated Imidazole-based Organocatalyst | 80°C, 20 bar CO₂, 1-2 h | Styrene Carbonate | >99% | mdpi.com |
| Styrene Oxide | Rhodamine B-Iodide/Water | 80°C, 10 bar CO₂, 24 h | Styrene Carbonate | 96% | rsc.org |
| Epoxidized Oleochemicals | Bifunctional Phosphonium Salt | Mild, solvent-free | Oleochemical Carbonates | up to 99% | nih.gov |
Biocatalysis employs enzymes to perform chemical reactions, offering high selectivity and mild reaction conditions. tandfonline.com Lipases are particularly versatile biocatalysts for carbonate synthesis, typically through transesterification reactions. For example, the synthesis of glycerol (B35011) carbonate, a valuable green chemical, can be achieved by reacting glycerol with dimethyl carbonate (DMC) or ethylene (B1197577) carbonate using immobilized lipases. tandfonline.comcsic.esacs.org Immobilized Candida antarctica lipase (B570770) B (CALB) has shown high catalytic activity and reusability for the transesterification of glycerol with DMC in a solvent-free system. acs.org This enzymatic approach avoids the use of toxic reagents and harsh conditions associated with some traditional chemical methods. tandfonline.com
Exploration of Novel Catalytic Systems
The synthesis of this compound and its analogs is increasingly benefiting from the exploration of advanced catalytic systems designed to improve efficiency, selectivity, and sustainability. While traditional methods may employ catalysts like triethylamine or pyridine google.com, recent research has focused on novel heterogeneous and homogeneous catalysts.
Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts for carbonate synthesis due to their high surface area, tunable porosity, and active metal sites. lsbu.ac.uk For instance, in the synthesis of the related compound chloromethyl ethylene carbonate (CMEC), zirconium-based MOFs such as Zr/ZIF-8 have demonstrated significant catalytic activity. mdpi.com The incorporation of zirconium into the ZIF-8 framework was found to enhance thermal stability and catalytic performance in the cycloaddition of CO2 to epichlorohydrin (B41342), a key step in forming the carbonate structure. lsbu.ac.ukmdpi.com These catalysts can operate under solvent-free conditions and are reusable, showcasing their potential for large-scale industrial applications. lsbu.ac.uk The catalytic mechanism in MOFs often involves the synergistic action of Lewis acid sites (the metal centers) and basic sites, which activate the epoxide and CO2 molecules, respectively. mdpi.com
Another area of innovation is the use of ionic liquids (ILs) as catalysts, sometimes in cooperative systems. tandfonline.com For the cycloaddition of CO2 and epoxides, ionic liquid-based catalytic systems have been shown to be highly efficient, operating under mild conditions. tandfonline.com One-component bifunctional metal catalysts that integrate both a metal Lewis acid site and a nucleophilic site within a single component are also being developed to enhance catalytic performance without the need for co-catalysts. mdpi.com Furthermore, amine-containing porous organic polymers have been designed to not only catalyze reactions but also to selectively adsorb CO2, potentially increasing local reactant concentrations and boosting reaction rates. mdpi.com
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly guided by the twelve principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. lsbu.ac.ukum-palembang.ac.id Key areas of focus include the use of sustainable feedstocks, the reduction of waste, and the move towards safer reaction conditions. um-palembang.ac.id
Utilization of Sustainable Reagents (e.g., Dimethyl Carbonate as Methylating Agent)
A significant advancement in green synthesis is the substitution of toxic and hazardous reagents with environmentally benign alternatives. unive.it Dimethyl carbonate (DMC) is a prime example of a green reagent and solvent that can replace hazardous compounds like phosgene (B1210022), dimethyl sulfate, and methyl halides in methylation and carbonylation reactions. unive.itnih.gov DMC is non-toxic, biodegradable, and can be produced from sustainable feedstocks like methanol and carbon dioxide. nih.govresearchgate.net Its use circumvents the production of inorganic salt by-products, which require costly disposal. unive.it
One innovative synthetic route for a related compound, chloromethyl isopropyl carbonate, utilizes DMC as a starting material. The process involves two main steps:
Photochlorination: Dimethyl carbonate reacts with chlorine gas under light at a low temperature (0-5°C) in the presence of a photoinitiator to produce dimethyl monochlorocarbonate. google.com This method significantly improves selectivity (95%) and yield (85%) compared to thermal activation. google.com
Transesterification: The resulting dimethyl monochlorocarbonate reacts with an alcohol (isopropanol in the patented example) in a rectification tower. google.com This reaction is conducted at 70-100°C with a catalyst, such as a strong acid macroporous resin, while methanol is continuously removed to drive the reaction to completion. google.com
This approach highlights a greener pathway that features low energy consumption, high raw material recycling rates, and minimal environmental pollution. google.com
Solvent-Free Reaction Conditions and Alternative Reaction Media
A core principle of green chemistry is to minimize or avoid the use of auxiliary substances like solvents, which contribute significantly to energy consumption and waste in industrial processes. um-palembang.ac.idrsc.org Consequently, developing solvent-free reaction conditions has become a major goal. The synthesis of cyclic carbonates, which are structurally related to this compound, has seen significant success in this area. For example, the cycloaddition of CO2 and epichlorohydrin to produce chloromethyl ethylene carbonate (CMEC) can be performed efficiently under solvent-free and co-catalyst-free conditions using heterogeneous catalysts like Zr/ZIF-8. mdpi.commdpi.com Mechanochemistry, which uses mechanical force to induce chemical reactions in the absence of solvents, is another emerging tool in green synthesis. researchgate.net
When a solvent is necessary, the focus shifts to "green" solvents that are non-toxic, recyclable, and have a low environmental impact. rsc.org Poly(ethylene glycol) (PEG) has been identified as an efficient and environmentally friendly reaction medium for the synthesis of cyclic carbonates from halohydrins and CO2. researchgate.net Research has also explored dimethyl carbonate itself as a sustainable solvent alternative to traditional dipolar aprotic solvents for various organic transformations. acs.org
Waste Minimization and Atom Economy in Synthetic Routes
Atom economy, a concept introduced by Barry Trost, is a central pillar of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. um-palembang.ac.id Synthetic routes with high atom economy minimize waste at the source, which in turn reduces the energy and resources needed for handling and separation. um-palembang.ac.id
The synthesis of cyclic carbonates via the cycloaddition of CO2 and epoxides is an exemplary case of a 100% atom-efficient reaction, where all atoms of the reactants are incorporated into the product. lsbu.ac.ukmdpi.com This approach is a cornerstone of green strategies for producing carbonate structures. lsbu.ac.uk The use of catalytic rather than stoichiometric reagents is another key principle that improves atom economy and reduces waste. um-palembang.ac.id Heterogeneous catalysts, such as the MOFs and porous polymers discussed previously, are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles without significant loss of activity, further minimizing waste. lsbu.ac.ukresearchgate.net
Process Optimization and Scale-Up Considerations
Transitioning a synthetic protocol from the laboratory to an industrial scale requires careful process optimization and robust safety assessments. paushak.comresearchgate.net The goal is to develop a scalable, reliable, and cost-effective manufacturing process that consistently produces the target compound with high yield and purity while minimizing impurities. paushak.comscale-up.com
Optimization of Reaction Parameters (Temperature, Pressure, Time)
The optimization of reaction parameters such as temperature, pressure, and time is critical for maximizing product yield and minimizing reaction time and energy consumption. Statistical methods like Response Surface Methodology (RSM) are powerful tools for systematically studying the effects of multiple variables and their interactions. mdpi.comlsbu.ac.uk
For the synthesis of the analogous compound chloromethyl ethylene carbonate (CMEC), RSM has been used to optimize the reaction of CO2 and epichlorohydrin. mdpi.comlsbu.ac.uklsbu.ac.uk Studies have systematically varied temperature, pressure, reaction time, and catalyst loading to identify the optimal conditions. For example, one study using a Zr/ZIF-8 catalyst identified optimal conditions as a temperature of 353 K, a CO2 pressure of 11 bar, and a reaction time of 12 hours, which resulted in a 93% conversion of epichlorohydrin and a 68% yield of CMEC. mdpi.comlsbu.ac.uk
The table below summarizes findings from optimization studies on related carbonate syntheses, illustrating the typical ranges and effects of these key parameters.
| Parameter | Investigated Range | Optimal Value/Observation | Compound | Citation |
| Temperature | 313 K - 373 K | 353 K (Yield increased up to this point, then stabilized or declined) | CMEC | mdpi.comlsbu.ac.uk |
| -10°C - 100°C | 0°C - 70°C (Dependent on final product stability) | α-chlorinated chloroformates | google.com | |
| 160°C - 190°C | 170°C | Furan-based polyamide monomer | nih.gov | |
| Pressure | 4 bar - 16 bar | ~11-12 bar (Yield increased with pressure up to an optimum) | CMEC | mdpi.comlsbu.ac.uk |
| Time | 4 h - 16 h | 12 h (Yield increased up to this point, then declined due to polymerization) | CMEC | mdpi.com |
| Catalyst Loading | 5% - 15% (w/w) | 12% (w/w) (Higher loading increased conversion and yield to an optimal point) | CMEC | mdpi.comlsbu.ac.uk |
Such optimization studies are crucial for developing a reliable process. During scale-up, maintaining optimal temperature is vital for controlling reaction rates and preventing side reactions, while efficient mixing becomes critical to ensure uniform heat and mass transfer. scale-up.com Predictive process models can be used to simulate scale-up and identify potential issues before moving to pilot or production scale. scale-up.com
Continuous Flow Chemistry Applications
The application of continuous flow chemistry to the synthesis of this compound and its analogs represents a significant advancement over traditional batch processing. researchgate.net Flow chemistry utilizes channels or tubing to conduct reactions in a continuous stream, offering superior control over critical parameters such as temperature, pressure, residence time, and reagent concentrations. researchgate.net This enhanced control can lead to improved selectivity, faster reaction times, and higher yields compared to batch methods. researchgate.net While specific literature detailing the continuous flow synthesis of this compound is limited, the principles and advantages have been demonstrated for the broader class of chloroformates. google.comresearchgate.net
Continuous flow systems are particularly advantageous for reactions involving highly reactive or unstable intermediates, a common feature in chloroformate synthesis. researchgate.net The technology's favorable heat and mass transfer capabilities make it a safer option, especially when handling hazardous reagents like phosgene. google.comresearchgate.net For instance, a continuous, concurrent flow process for producing various chloroformates involves atomizing the alcohol starting material into a reactor with phosgene. google.com This method allows the reaction to occur rapidly in a fog phase, and the efficient separation of the product from hydrogen chloride byproduct is facilitated. google.com Another modern approach uses triphosgene, a safer phosgene equivalent, in a flow reactor where solutions of the reagents are pumped into a T-shaped mixer, allowing for rapid reaction with short residence times (1–4 minutes) before quenching.
The benefits of applying such continuous flow methodologies to the production of this compound are summarized in the table below.
Table 1: Advantages of Continuous Flow Chemistry in Chloroformate Synthesis
| Feature | Benefit in Synthesis | Source |
|---|---|---|
| Enhanced Safety | Minimizes the volume of hazardous materials (e.g., phosgene) at any given time; better control over exothermic reactions. | researchgate.net |
| Improved Control | Precise management of temperature, pressure, and stoichiometry leads to fewer side products and higher purity. researchgate.net | researchgate.net |
| Increased Efficiency | Shorter reaction times and potential for higher yields compared to conventional batch processes. researchgate.net | researchgate.net |
| Scalability | Easier and more predictable scale-up from laboratory to industrial production by numbering up reactors. researchgate.net | researchgate.net |
| Handling Intermediates | Enables the use of highly reactive or short-lived intermediates that are difficult to handle in batch reactors. researchgate.net | researchgate.net |
Nucleophilic Substitution Reactions (SN1, SN2, SNi)
Nucleophilic substitution reactions of this compound involve the displacement of the chloride ion by a nucleophile. The reaction can proceed through several mechanistic pathways, including SN1 (unimolecular nucleophilic substitution), SN2 (bimolecular nucleophilic substitution), and SNi (internal nucleophilic substitution). The predominant mechanism is highly dependent on the reaction conditions.
Mechanistic Pathways of Chlorine Atom Displacement by Various Nucleophiles
The chlorine atom in this compound is susceptible to displacement by a range of nucleophiles. The mechanism of this displacement is a critical factor in determining the final product.
SN2 Mechanism : In the presence of strong nucleophiles, the reaction is likely to proceed via an SN2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.
SN1 Mechanism : In polar, ion-stabilizing solvents and with weaker nucleophiles, an SN1 mechanism may be favored. This pathway involves the initial, rate-determining step of the C-Cl bond ionization to form a carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile. Reactions proceeding through an SN1 mechanism often result in a racemic mixture of products if the starting material is chiral.
Addition-Elimination : For reactions at the carbonyl carbon of the carbonate, an addition-elimination mechanism is common. Studies on analogous chloroformate esters, such as phenyl chloroformate, show that solvolysis often proceeds through a rate-determining addition of the solvent to form a tetrahedral intermediate, followed by the elimination of the leaving group. nih.gov
The following table summarizes the expected mechanistic pathways with different types of nucleophiles.
| Nucleophile Type | Predominant Mechanism | Key Characteristics |
| Strong (e.g., Grignard reagents) | SN2 | Bimolecular, inversion of stereochemistry |
| Weak/Solvent (e.g., alcohols, water) | SN1 or Addition-Elimination | Unimolecular (SN1) or involves a tetrahedral intermediate (Add-Elim) |
| Amines | SN2 or Addition-Elimination | Can act as strong nucleophiles for SN2 or attack the carbonyl carbon |
Influence of Substrate Structure and Solvent Effects on Reactivity
The structure of the substrate and the choice of solvent play a pivotal role in the reactivity of this compound and the operative reaction mechanism.
Substrate Structure : The α-chloro substituent significantly enhances the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack. Steric hindrance around the reaction center can influence the reaction rate, with bulkier substrates generally reacting slower in SN2 reactions.
Solvent Effects : The polarity of the solvent is a critical factor.
Polar Protic Solvents : Solvents like water and alcohols can stabilize both the departing chloride ion and any carbocation intermediate, thus favoring SN1 pathways. They can also act as nucleophiles in solvolysis reactions.
Polar Aprotic Solvents : Solvents such as dimethylformamide (DMF) are effective at solvating cations but not anions. They can stabilize transition states in SN2 reactions, often leading to rate enhancements.
Nonpolar Solvents : In nonpolar solvents, SN2 reactions are generally favored, as the formation of charged intermediates required for SN1 pathways is energetically unfavorable.
The Grunwald-Winstein equation is often used to correlate solvolysis rates and provide insight into the mechanism by quantifying the sensitivity of the reaction to solvent ionizing power (m) and solvent nucleophilicity (l). nih.govnih.gov For many chloroformate esters, the mechanism is found to be an addition-elimination pathway based on the l and m values. nih.gov
| Solvent Type | Favored Mechanism | Rationale |
| Polar Protic (e.g., Water, Ethanol) | SN1, Solvolysis | Stabilization of carbocation intermediates and leaving groups. |
| Polar Aprotic (e.g., DMF, DMSO) | SN2 | Stabilization of the transition state. |
| Nonpolar (e.g., Hexane, Toluene) | SN2 | Lack of stabilization for ionic intermediates. |
Intramolecular Assistance and Neighboring Group Participation (e.g., Anchimeric Effect in Related Analogs)
Neighboring group participation, or anchimeric assistance, can significantly accelerate reaction rates and influence the stereochemical outcome of a reaction. almerja.netwikipedia.org This occurs when a group within the molecule, but not directly bonded to the reaction center, acts as an internal nucleophile. wikipedia.org
While direct evidence for anchimeric assistance in this compound itself is not extensively documented in the provided context, the principles can be applied from related analogs. For instance, the π-electrons of a phenyl group or an alkene, or the lone pair of electrons on a heteroatom, can participate in the displacement of a leaving group. almerja.netwikipedia.orgdalalinstitute.com
In sulfur mustard analogues, which are structurally related to chloroalkyl compounds, the sulfur atom provides anchimeric assistance, leading to the formation of a cyclic episulfonium ion intermediate. unive.it This intramolecular participation results in a significantly higher reaction rate compared to analogues without the assisting group. unive.itrsc.org For example, the solvolysis of an unsaturated tosylate can be up to 10¹¹ times faster than its saturated counterpart due to the anchimeric assistance from the double bond. wikipedia.orgdalalinstitute.com
This intramolecular attack leads to a bridged intermediate, which is then opened by an external nucleophile. This two-step process often results in the retention of configuration at the reaction center. The rate of such reactions follows first-order kinetics, as the intramolecular step is the rate-determining one. dalalinstitute.com
Hydrolytic Degradation Mechanisms
Hydrolysis is a key degradation pathway for this compound, involving the cleavage of the ester linkage. This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of carbonate esters typically involves the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate and the elimination of the alcohol and carbon dioxide, or the corresponding carbamic acid derivative. In some cases, particularly with substrates prone to carbocation formation, the reaction can proceed through an AAL1 mechanism involving the cleavage of the alkyl-oxygen bond.
Base-Mediated Hydrolysis
In the presence of a base, such as hydroxide ions, the hydrolysis of this compound proceeds through the nucleophilic attack of the hydroxide ion on the carbonyl carbon. This is a saponification reaction. The mechanism is typically a BAc2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. This involves the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and the corresponding alcohol. The reaction rate is dependent on the concentrations of both the ester and the base.
Enzymatic Hydrolysis Pathways
Specific studies on the enzymatic hydrolysis of this compound are not extensively detailed in publicly available literature. However, the hydrolysis of similar carbonate and ester compounds is a well-documented process often catalyzed by hydrolase enzymes, such as esterases and lipases. For analogous compounds like 1-chloroethyl 2-methylpropanoate, hydrolysis occurs in the presence of an acid or base catalyst to yield 2-methylpropanoic acid and 1-chloroethanol (B3344066). It is plausible that enzymatic pathways for this compound would follow a similar hydrolytic cleavage of the ester bond.
The mechanism would likely involve the formation of an enzyme-substrate complex, where a nucleophilic residue (e.g., serine) in the enzyme's active site attacks the carbonyl carbon of the carbonate. This would lead to a tetrahedral intermediate, which subsequently collapses, cleaving the ester bond to release methanol and a 1-chloroethyl-enzyme intermediate. The final step would be the hydrolysis of this intermediate to release 1-chloroethanol and regenerate the active enzyme. The reactivity and susceptibility to enzymatic hydrolysis would be influenced by the steric and electronic properties of the 1-chloroethyl group.
Oxidation and Reduction Pathways
Electrochemical Oxidation/Reduction Studies
Direct electrochemical studies detailing the oxidation and reduction potentials of this compound are limited. However, research on related carbonate esters used in applications such as lithium-ion battery electrolytes provides insight into potential electrochemical behaviors. For instance, studies on fluoroethyl methyl carbonate (FEMC) show that its oxidative decomposition voltage is slightly higher than that of ethyl methyl carbonate (EMC), indicating that halogenation influences electrochemical stability. researchgate.net
Research on the redox decomposition of ethylene carbonate (EC) and propylene (B89431) carbonate (PC) has identified oxidation potentials of 6.78 V and 6.55 V (vs. Li/Li+), respectively. researchgate.net The electrochemical decomposition of these carbonates can be initiated by ring-opening reactions. researchgate.net For this compound, the presence of the chlorine atom, an electron-withdrawing group, would be expected to influence its oxidation and reduction potentials compared to unsubstituted analogues like dimethyl carbonate. The C-Cl bond also presents a potential site for reductive cleavage.
Catalytic Oxidation/Reduction Processes
Information regarding specific catalytic oxidation or reduction processes for this compound is scarce. However, studies on the gas-phase oxidation of related simple carbonate esters like dimethyl carbonate (DMC) and diethyl carbonate (DEC) indicate that their reactivity is primarily driven by H-atom abstraction or thermal decomposition rather than direct catalytic oxidation at lower temperatures. elsevierpure.com The principal fuel consumption reactions for DMC are H-atom abstractions, whereas DEC primarily undergoes thermal decomposition. elsevierpure.com
In a potential catalytic process, the 1-chloroethyl group could be a target for reduction. Catalytic hydrogenation, using a metal catalyst such as palladium or platinum, could potentially reduce the C-Cl bond to a C-H bond, yielding ethyl methyl carbonate. Conversely, catalytic oxidation would likely target the methyl and ethyl groups, though such processes are not well-documented for this specific compound.
Kinetics of this compound Reactions
Determination of Reaction Order and Rate Constants
| Reacting Species | Rate Constant (k) | Conditions |
| OH⁻ | 261 M⁻¹s⁻¹ | Chlorination and hydrolysis |
| OCl⁻ | 10.1 M⁻¹s⁻¹ | Chlorination and hydrolysis |
| Carbonate | 0.25 M⁻¹s⁻¹ | Bromination in carbonate buffer |
| Hydroxide | 136 M⁻¹s⁻¹ | Bromination in carbonate buffer |
| : This table presents kinetic data for chloroacetone (B47974) reactions as an illustrative example of how rate constants are reported. |
Activation Energy Measurements and Transition State Analysis
Activation energy (Ea) is a critical parameter that dictates the temperature dependence of a reaction rate. This value is typically determined by measuring rate constants at different temperatures and applying the Arrhenius equation.
For example, a theoretical study on the reaction of methyl acetate (B1210297) with Cl atoms calculated a negative activation energy (Ea= −5.88 kJ/mol), indicating a complex reaction mechanism where the rate decreases with increasing temperature. researchgate.net Kinetic studies of other carbonate analogues have also involved the calculation of activation energies to elucidate reaction mechanisms. unive.it Analysis of the transition state for reactions like β-elimination in chlorinated methanes suggests they proceed through concerted and slightly asynchronous pathways involving four-membered cyclic structures. researchgate.net
For this compound, experimental determination of the activation energy for its hydrolysis or nucleophilic substitution reactions would provide fundamental insights into the energy barrier of the reaction and the structure of its transition state.
Computational Kinetic Modeling
Computational kinetic modeling serves as a powerful tool for elucidating the complex reaction mechanisms and predicting the kinetic parameters of transformations involving this compound. In the absence of extensive experimental kinetic data for this specific compound, theoretical studies on analogous carbonate esters, including haloalkyl carbonates, provide significant insights into the potential pathways, transition states, and reaction rates. These computational approaches, primarily relying on Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), allow for a detailed exploration of reaction energy profiles.
Methodologies such as DFT are frequently employed to map out the potential energy surfaces for various reaction pathways, including nucleophilic substitution (S_N1 and S_N2), elimination, and pyrolysis. rsc.orgwhiterose.ac.uk These calculations can identify the structures of reactants, intermediates, transition states, and products. By calculating the energies of these stationary points, key kinetic and thermodynamic parameters like activation energies (Ea) and reaction enthalpies (ΔH) can be determined. nih.gov For instance, DFT calculations have been successfully used to elucidate the mechanisms of formation for triethylamine hydrochloride and chloroethane (B1197429) from the reaction of dichloroethylene carbonate with triethylamine, identifying the rate-determining step as the initial HCl elimination. rsc.org
A theoretical study on the gas-phase pyrolysis of various carbonate esters using the AM1 semi-empirical method revealed that decomposition can occur via two main pathways: a stepwise process involving a rate-limiting intermediate, or a concerted process through a six-membered cyclic transition state. koreascience.kr Such computational models could be applied to this compound to predict its thermal stability and decomposition products.
First-principles calculations are also used to investigate the electrochemical behavior and decomposition pathways of carbonate monomers, which is relevant for applications such as in lithium-ion batteries. aip.org These studies can determine oxidation and reduction potentials and predict decomposition products. aip.org For example, AIMD simulations have shown that monomers with carbonate groups tend to have greater stability against reductive decomposition compared to those with ester and ether groups. aip.org
The table below presents illustrative data from computational studies on related carbonate compounds, demonstrating the type of kinetic and thermodynamic information that can be obtained through modeling.
Table 1: Calculated Activation Energies for Reactions of Related Carbonate Esters
This table is based on data from computational studies on compounds structurally related to this compound and serves to illustrate the outputs of kinetic modeling.
| Reaction / Compound | Computational Method | Calculated Parameter | Value (kJ/mol) | Source |
| HCl elimination from Chlorovinyl carbonate | DFT | Activation Energy (Ea) | 117.6 | rsc.org |
| Pyrolysis of Diethyl Carbonate (Concerted) | AM1 | Activation Energy (Ea) | 201.7 | koreascience.kr |
| Pyrolysis of Diethyl Carbonate (Stepwise) | AM1 | Activation Energy (Ea) | 247.3 | koreascience.kr |
Furthermore, computational models can assess the influence of substituents on reactivity. For haloalkyl carbonates, electron-withdrawing groups are known to enhance the electrophilicity of the carbonyl carbon, thereby increasing reactivity towards nucleophiles. researchgate.net A computational study on this compound would likely investigate the interplay between the electron-withdrawing chlorine atom and the methyl carbonate group in directing reaction pathways and influencing activation barriers. For example, a theoretical investigation into the decomposition of 1,1-dichloroacetone (B129577) proposed a mechanism involving the interchange of a chlorine atom and a methyl group, which was explored using DFT calculations to determine unimolecular rate constants that agreed well with experimental findings. nih.gov
Kinetic models can also be developed to simulate the conversion of reactants over time under specific conditions. researchgate.net These models, informed by computationally derived rate constants, are essential for process optimization and safety assessment in industrial applications. The combination of experimental kinetic analysis with DFT calculations provides a synergistic approach to confirming proposed reaction mechanisms. whiterose.ac.uk
Advanced Applications and Derivatization of 1 Chloroethyl Methyl Carbonate
Role as a Synthetic Intermediate in Organic Synthesis
The chemical reactivity of 1-chloroethyl methyl carbonate, particularly the lability of the chlorine atom, allows it to function as an effective electrophile in numerous organic transformations. This reactivity is harnessed for the construction of more complex molecules, including other carbonate derivatives, functionalized compounds, and heterocyclic systems.
Precursor for Carbonate Derivatives and Functionalized Compounds
This compound is an important precursor for the synthesis of a wide range of asymmetrical organic carbonates. The chloroethyl group can be readily displaced by nucleophiles, such as alcohols or phenols, in a substitution reaction to introduce the (1-methoxycarbonyloxy)ethyl moiety onto a target molecule. This reaction provides a straightforward route to novel carbonate structures that may not be accessible through other synthetic methods.
For instance, analogous α-chloroalkyl carbonates are widely used as intermediates. The synthesis of compounds like 1-chloroethyl ethyl carbonate or 1-chloroethyl isopropyl carbonate is achieved by reacting 1-chloroethyl chloroformate with the corresponding alcohol (e.g., ethanol (B145695) or 2-propanol) in the presence of a base like pyridine (B92270). prepchem.com This highlights a general strategy where the 1-chloroethyl group acts as a reactive handle that can be further functionalized. By analogy, this compound can participate in similar substitution reactions, serving as a building block for more complex carbonate-containing molecules. This versatility makes it a valuable intermediate for creating diverse functionalized compounds. indiamart.com
Table 1: Synthesis of Various 1-Chloroethyl Alkyl Carbonates This table illustrates the general synthetic route for producing various carbonate derivatives, demonstrating the role of precursors in their formation.
| Reactant A | Reactant B | Base | Product |
|---|---|---|---|
| 1-Chloroethyl chloroformate | Ethanol | Pyridine | 1-Chloroethyl ethyl carbonate prepchem.com |
| 1-Chloroethyl chloroformate | 2-Propanol | Pyridine | 1-Chloroethyl isopropyl carbonate |
| Trichloromethyl chloroformate & Paraldehyde | Cyclohexanol | Pyridine | 1-Chloroethyl cyclohexyl carbonate google.com |
Application in Stereoselective Synthesis
In the field of stereoselective synthesis, controlling the three-dimensional arrangement of atoms is crucial for the function of the final molecule, particularly in pharmaceuticals. Protecting groups are essential tools used to temporarily mask a reactive functional group, allowing a reaction to proceed selectively at another site. The choice of protecting group can influence the stereochemical outcome of a reaction.
While specific, documented examples of this compound in stereoselective synthesis are not widespread, related chloroethyl moieties are used as protecting groups. nih.gov For a molecule like this compound, the carbon atom bonded to the chlorine is a stereocenter (unless it's part of a racemic mixture). Enantiomerically pure forms of such a reagent could potentially be used to introduce a chiral carbonate moiety into a molecule, influencing the stereoselectivity of subsequent transformations near the reaction site. The strategic introduction and removal of such chiral protecting groups is a key strategy for constructing complex molecules with specific stereochemistry.
Synthesis of Heterocyclic Compounds (e.g., Triazole Derivatives via Chloromethyl Groups)
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the 1,2,3-triazole ring is a particularly important scaffold due to its biological activities and synthetic accessibility. One common method for synthesizing substituted triazoles is through the alkylation of an NH-1,2,3-triazole precursor.
This compound, possessing a reactive chloroethyl group, can function as an alkylating agent in such reactions. The lone pair of electrons on a nitrogen atom of the triazole ring can attack the electrophilic carbon atom bonded to the chlorine, displacing the chloride and forming a new nitrogen-carbon bond. This results in the attachment of the 1-(methoxycarbonyloxy)ethyl group to the triazole ring. This N-alkylation is a fundamental and efficient method for creating diverse, poly-substituted 1,2,3-triazole derivatives, which are valuable structures in the development of new therapeutic agents. organic-chemistry.orgresearchgate.net The reaction is typically carried out in the presence of a base to deprotonate the triazole, enhancing its nucleophilicity. organic-chemistry.org
Utilization in Prodrug Design and Development
Prodrug design is a well-established strategy to overcome undesirable pharmaceutical properties of active drug molecules, such as poor solubility, low permeability, or rapid metabolism. A prodrug is an inactive derivative of a drug that is converted into the active form within the body. Carbonate linkages, which can be introduced using reagents like this compound, are frequently employed in this approach.
Design Principles for Prodrugs Incorporating Carbonate Linkages
The primary goal of incorporating a carbonate linkage into a prodrug is to modify the physicochemical properties of the parent drug. Carbonate groups can be attached to hydroxyl or carboxyl functionalities on a drug molecule.
Key design principles include:
Improving Solubility: For poorly water-soluble drugs, a hydrophilic promoiety (a carrier molecule) can be attached via a carbonate linker. This can significantly enhance the aqueous solubility of the compound, which is crucial for oral or intravenous formulations.
Controlling Stability: Carbonate linkers are generally more stable than simple ester linkers against chemical hydrolysis but remain susceptible to enzymatic cleavage inside the body. This balance allows the prodrug to be stable enough to reach its target while ensuring the timely release of the active drug.
Metabolic Activation and Bioavailability Enhancement Strategies
The effectiveness of a prodrug strategy hinges on the efficient conversion of the prodrug back to the active parent drug in vivo. This process is known as metabolic activation.
Enzymatic Cleavage: Carbonate-based prodrugs are primarily designed to be cleaved by ubiquitous enzymes in the body, particularly carboxylesterases, which are abundant in the liver, plasma, and gastrointestinal tract. These enzymes hydrolyze the carbonate bond, releasing the active drug, carbon dioxide, and the promoiety's alcohol component. This enzymatic process is typically rapid and efficient.
Bioavailability Enhancement: By masking polar functional groups like hydroxyls, a carbonate prodrug can exhibit enhanced lipophilicity, leading to improved membrane permeability and oral absorption. This strategy effectively increases the fraction of the administered dose that reaches systemic circulation (bioavailability). Once absorbed, the prodrug is rapidly metabolized by esterases in the blood and tissues to release the active therapeutic agent, ensuring that the desired pharmacological effect is achieved.
Table 2: Examples of Bioavailability Enhancement with Carbonate Prodrugs This table provides illustrative examples of how carbonate linkages in prodrugs can significantly improve key pharmaceutical properties compared to the parent drug.
| Parent Drug | Prodrug Strategy | Property Enhanced | Result |
|---|---|---|---|
| Anticancer agent CHS828 | Linked to a tetraethylene-glycol moiety via a carbonate group. | Water Solubility | The prodrug was 600-fold more soluble than the parent drug at pH 5.5, enabling better formulation. |
| Halogenated Phenazines (HPs) | A quinone trigger with a polyethylene (B3416737) glycol group was linked via a carbonate. | Water Solubility & Targeting | Dramatically enhanced water-solubility and allowed for reductive activation in the bacterial cytoplasm. |
| Gabapentin | Addition of a lipophilic promoiety via a carbonate linker. | Permeability & Absorption | Blocked an ionization site, improved permeability, and enhanced colonic absorption. |
Case Studies in Pharmaceutical Synthesis
This compound serves as a critical reagent in pharmaceutical synthesis, primarily utilized as a linker to create prodrugs. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmaceutical ingredient. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The 1-methoxycarbonyloxyethyl moiety, installed by this compound, can form an ester linkage with a carboxylic acid group or a carbamate (B1207046) linkage with an amine group on a parent drug. This linkage is designed to be stable until it reaches a desired physiological environment, where it can be cleaved by enzymes, such as esterases, to release the active drug.
While specific, detailed case studies for this compound are not extensively documented in publicly available literature, the function of closely related α-chloroalkyl carbonates is well-established. For instance, 1-chloroethyl ethyl carbonate has been used for the esterification of penicillin G to produce an intermediate for the antibacterial drug bacampicillin (B1208201) google.com. This process enhances the oral absorption of the antibiotic. The general mechanism involves the reaction of the chloroethyl carbonate with a carboxylate salt of a parent drug, leading to the formation of a 1-(alkoxycarbonyloxy)ethyl ester. This ester prodrug masks the polar carboxylic acid group, increasing the molecule's lipophilicity and ability to permeate biological membranes. Once absorbed, esterases in the blood and tissues hydrolyze the ester bond, releasing the parent drug, acetaldehyde (B116499), carbon dioxide, and an alcohol. This prodrug strategy has been applied to various classes of drugs to improve their bioavailability and therapeutic efficacy nih.govacs.orgnih.gov.
Emerging Applications in Materials Science
The unique bifunctional nature of this compound, possessing both a reactive chlorine atom and a stable carbonate group, makes it a valuable compound in the field of materials science. Its applications are expanding into polymer modification, surface functionalization, and advanced energy storage technologies.
Polymerization and Polymer Modification
In polymer science, this compound holds potential as a versatile agent for polymer modification through grafting techniques. Polymer grafting involves the attachment of polymer chains (the graft) to a main polymer chain (the backbone), significantly altering the material's properties nih.govfrontiersin.org. The chloroethyl group in this compound can be utilized in two primary grafting strategies:
"Grafting from": In this method, the this compound can be attached to a polymer backbone first. The chlorine atom then serves as an initiation site for a controlled radical polymerization, such as atom transfer radical polymerization (ATRP), to grow new polymer chains directly from the backbone. This allows for precise control over the length and density of the grafted chains.
"Grafting to": This technique involves attaching pre-synthesized polymer chains with reactive end-groups to a polymer backbone nih.govfrontiersin.org. The chloroethyl group on a modified backbone can act as an electrophilic site for nucleophilic end-groups of other polymers, forming a stable covalent bond.
Through these modification techniques, the incorporation of the methyl carbonate moiety can enhance properties such as solubility, biocompatibility, and surface energy of the parent polymer nih.gov.
Surface Functionalization of Materials
This compound is utilized to synthesize functional coating materials designed to enhance the durability and stability of various substrates arborpharmchem.com. The process of surface functionalization involves chemically modifying the surface of a material to impart new properties without altering the bulk characteristics of the material azom.com.
The reactive chlorine atom in this compound allows it to be covalently bonded to surfaces containing nucleophilic groups, such as hydroxyl (-OH) or amine (-NH2) groups, which are common on materials like metals, metal oxides, and certain polymers. This reaction anchors the methyl carbonate moiety to the surface. The resulting carbonate-functionalized surface can exhibit enhanced properties:
Corrosion Resistance: The applied carbonate layer can act as a protective barrier, shielding the underlying material from corrosive agents. This is particularly valuable for protecting metals used in demanding environments arborpharmchem.comazom.commdpi.com.
This method of surface modification is suitable for high-performance applications in industries such as aerospace, automotive, and electronics, where material durability is paramount arborpharmchem.com.
Electrolyte Components in Advanced Battery Technologies
In the field of advanced battery technologies, this compound is used as a specialized electrolyte additive in lithium-ion batteries to bolster their performance and operational lifespan arborpharmchem.com. The electrolyte in a lithium-ion battery is a crucial component that facilitates the movement of lithium ions between the anode and cathode during charge and discharge cycles.
During the initial charging cycles of a lithium-ion battery, components of the electrolyte decompose on the surface of the anode to form a passivation layer known as the Solid Electrolyte Interphase (SEI) nih.govyoutube.com. A stable and effective SEI is critical for battery performance; it is electronically insulating but ionically conductive, allowing lithium ions to pass through while preventing further decomposition of the electrolyte nih.govyoutube.comescholarship.org.
This compound is added to the primary electrolyte formulation to contribute to the formation of a more robust and stable SEI layer arborpharmchem.com. The carbonate structure of the molecule is believed to participate in the electrochemical reduction at the anode surface, creating beneficial components within the SEI. A well-formed SEI layer leads to several key performance improvements:
| Feature | Benefit of a Stable SEI Layer |
| Cycle Life | Reduces irreversible capacity loss in each cycle, leading to a longer operational lifetime for the battery arborpharmchem.com. |
| Stability | Prevents ongoing parasitic reactions between the electrolyte and the electrode, enhancing the overall chemical and thermal stability of the cell arborpharmchem.com. |
| Ion Conductivity | Optimizes the transport of lithium ions through the interface, contributing to better rate capability and overall performance arborpharmchem.com. |
| Safety | A stable SEI suppresses the formation of lithium dendrites, which can cause internal short circuits and battery failure. |
Environmental Behavior and Degradation Studies of 1 Chloroethyl Methyl Carbonate
Environmental Fate and Transport Mechanisms
The distribution and longevity of 1-Chloroethyl methyl carbonate in the environment are controlled by a combination of degradation pathways and physical transport processes.
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis, photolysis, and oxidation. For this compound, these pathways are likely to be significant in its environmental transformation.
Photolysis: Direct photolysis involves the absorption of sunlight by the chemical, leading to its degradation. While many chlorinated organic compounds are resistant to direct photolysis, indirect photolysis, mediated by photosensitizing agents present in natural waters (like dissolved organic matter), can be a significant degradation route. Sunlight has the potential to photodegrade chlorinated compounds through reactions with hydrated electrons and hydroxyl radicals. For this compound, photolysis could lead to the cleavage of the carbon-chlorine bond, a common photochemical reaction for organochlorine compounds.
Oxidation: In the atmosphere, volatile organic compounds are primarily oxidized by hydroxyl radicals (•OH). As this compound is expected to have some volatility, this atmospheric oxidation pathway could be a significant removal mechanism. The reaction with •OH would likely involve hydrogen abstraction from the ethyl or methyl groups, initiating a series of reactions leading to the formation of various oxygenated products and ultimately mineralization to CO2, H2O, and HCl. In aquatic systems, oxidation by other reactive oxygen species may also contribute to its degradation.
Table 1: Potential Abiotic Degradation Pathways of this compound and Anticipated Primary Products
| Degradation Pathway | Reactants/Conditions | Anticipated Primary Products | Environmental Compartment |
| Hydrolysis | Water, Acid/Base catalysis | Methyl carbonate, 1-Chloroethanol (B3344066), Acetaldehyde (B116499), Hydrochloric acid | Aquatic Systems, Soil |
| Photolysis | Sunlight, Photosensitizers | Cleavage of C-Cl bond, Radical species | Surface Waters, Atmosphere |
| Oxidation | Hydroxyl radicals (•OH) | Oxygenated intermediates, CO2, H2O, HCl | Atmosphere, Aquatic Systems |
This table presents potential degradation pathways and products based on the chemical structure of this compound and general knowledge of the degradation of similar compounds. Specific experimental data for this compound is limited.
Biotic degradation, primarily through microbial metabolism, is a crucial process for the removal of many organic pollutants from the environment.
The biodegradation of chlorinated organic compounds can occur under both aerobic and anaerobic conditions, although the specific pathways and rates are highly dependent on the microbial communities present and environmental factors. Microorganisms possess a diverse range of enzymes that can catalyze the breakdown of complex organic molecules. For organochlorine compounds, common initial steps in biodegradation involve dehalogenation reactions.
While specific studies on the microbial metabolism of this compound are not available, it is plausible that microorganisms capable of degrading other chlorinated esters or short-chain carbonates could also transform this compound. The degradation would likely proceed through initial hydrolysis of the ester linkage by microbial esterases, followed by the metabolism of the resulting alcohol and carbonate moieties. The chlorinated intermediate, 1-chloroethanol, could then be further metabolized. The complete biodegradation, or mineralization, would result in the conversion of the organic carbon to carbon dioxide.
As a volatile organic compound (VOC), this compound has the potential to volatilize from contaminated soil and water surfaces into the atmosphere. The rate of volatilization is governed by the compound's vapor pressure and Henry's Law constant, as well as environmental factors such as temperature, wind speed, and water turbulence.
Once in the atmosphere, its dispersion is determined by meteorological conditions. Atmospheric transport models can be used to predict the movement and dilution of the compound in the air. The atmospheric lifetime of this compound will be primarily determined by its reaction rate with hydroxyl radicals.
Formation and Persistence of Degradation Products
The environmental impact of this compound is not solely dependent on the parent compound but also on the characteristics of its degradation products.
The degradation of this compound is expected to produce a variety of intermediate compounds before complete mineralization.
Based on the likely degradation pathways:
Hydrolysis would yield methyl carbonate and 1-chloroethanol. 1-chloroethanol is unstable and can decompose to acetaldehyde and hydrochloric acid.
Photolysis could generate chlorinated radical species that would react further to form a range of smaller, more oxidized compounds.
Oxidation by hydroxyl radicals would lead to the formation of various oxygenated intermediates, such as aldehydes, carboxylic acids, and hydroperoxides.
Biotic degradation could produce similar initial hydrolysis products, which would then enter microbial metabolic pathways. The identification of specific metabolites would require experimental studies using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Table 2: Plausible Degradation Products of this compound
| Degradation Pathway | Potential Intermediate/Metabolite | Chemical Formula |
| Hydrolysis | Methyl carbonate | CH₃OCOOH |
| 1-Chloroethanol | C₂H₅ClO | |
| Acetaldehyde | C₂H₄O | |
| Hydrochloric acid | HCl | |
| Oxidation | Various oxygenated hydrocarbons | Varied |
This table lists plausible degradation products based on chemical principles. The actual formation of these compounds in the environment would need to be confirmed through experimental studies.
The environmental lifetime of a chemical is often expressed as its half-life (t½), which is the time it takes for half of the initial amount to degrade. Organochlorine compounds, in general, can be persistent in the environment.
Methyl carbonate is expected to be relatively unstable in aqueous environments and would likely hydrolyze to methanol (B129727) and carbon dioxide.
1-Chloroethanol is also unstable and readily transforms into acetaldehyde.
Acetaldehyde is a common organic compound that is readily biodegradable and has a relatively short atmospheric lifetime.
The persistence of other potential chlorinated intermediates would depend on their specific chemical structures and susceptibility to further degradation. In general, smaller, more polar, and less chlorinated compounds tend to be less persistent than larger, more lipophilic, and highly chlorinated compounds.
A comprehensive assessment of the environmental lifetime and persistence of the degradation products of this compound would require detailed studies on their individual degradation kinetics under various environmental conditions. Without such data, predictions must be based on the known behavior of similar chemical structures. It is important to note that some degradation products of organochlorine compounds can be more persistent and/or toxic than the parent compound.
Theoretical Modeling of Environmental Fate
Theoretical models are indispensable tools in environmental science for predicting the fate and behavior of chemicals in the absence of extensive experimental data. For a compound like this compound, these models provide crucial insights into its potential distribution, persistence, and degradation pathways in the environment. By utilizing the chemical's fundamental physicochemical properties, these in silico methods can simulate its behavior across various environmental compartments.
Multimedia Environmental Fate Models
Multimedia environmental fate models are computational tools designed to predict the partitioning and distribution of a chemical throughout the environment. chemsafetypro.com These models divide the environment into interconnected compartments, typically including air, water, soil, and sediment. The distribution of a chemical is governed by its physicochemical properties, which dictate its tendency to move between these compartments.
One of the most widely used frameworks for this purpose is the level III fugacity model. Fugacity, a measure of a chemical's "escaping tendency" from a phase, is used to determine the direction of mass transfer between compartments until a steady-state is reached. The U.S. Environmental Protection Agency's (EPA) EPI Suite™ includes a Level III multimedia fugacity model that predicts the likely environmental compartments a chemical will reside in based on its properties and release patterns. chemsafetypro.comchemistryforsustainability.orgepa.govepa.gov
For this compound, key physicochemical properties required for these models must first be determined, either through experimental measurement or, more commonly, through estimation using Quantitative Structure-Property Relationship (QSPR) models. The table below presents a set of estimated properties for this compound, which are essential inputs for fate modeling.
| Property | Estimated Value | Significance in Fate Modeling |
|---|---|---|
| Molecular Weight | 138.55 g/mol | Basic input for most calculations. |
| Log Kow (Octanol-Water Partition Coefficient) | 1.6 | Indicates the tendency of the compound to partition into organic matter (soil, sediment, biota) versus water. A low to moderate value suggests some affinity for organic phases. |
| Water Solubility | ~20,000 mg/L | Determines the maximum concentration in the aqueous phase and influences transport in surface and groundwater. High solubility suggests it will be prevalent in the water compartment. |
| Vapor Pressure | ~10 mmHg at 25°C | A measure of the chemical's volatility. A moderate vapor pressure indicates a tendency to partition into the atmosphere. |
| Henry's Law Constant | ~1 x 10-5 atm-m3/mol | Represents the partitioning between air and water. This value suggests a potential for volatilization from water bodies. |
Using these estimated properties, a Level III fugacity model can predict the environmental distribution of this compound. The following table illustrates a potential output from such a model, showing the percentage of the chemical that would be found in each environmental compartment at steady-state, assuming equal release rates to air, water, and soil.
| Environmental Compartment | Predicted % Distribution | Interpretation |
|---|---|---|
| Air | 45% | The compound's volatility suggests a significant portion will reside in the atmosphere. |
| Water | 35% | High water solubility leads to a substantial presence in aquatic systems. |
| Soil | 18% | Moderate partitioning to organic carbon results in some accumulation in soil. |
| Sediment | 2% | Some of the chemical in the water column will partition to sediment, but it is not expected to be the primary sink. |
These modeling results suggest that if this compound is released into the environment, it would likely be distributed primarily between the air and water compartments, with a smaller but significant fraction partitioning to soil.
Quantitative Structure-Activity Relationship (QSAR) for Degradation Rates
Quantitative Structure-Activity Relationship (QSAR) models are another critical set of theoretical tools that predict the reactivity and, consequently, the degradation rates of chemicals. nih.gov These models correlate a molecule's structural features with its chemical or biological activity, including its susceptibility to various degradation processes. For environmental fate, QSARs can estimate half-lives in different media by considering abiotic (e.g., hydrolysis, atmospheric oxidation) and biotic (biodegradation) pathways.
Programs within the EPI Suite™, such as AOPWIN™ and BIOWIN™, are examples of QSAR models used to predict degradation rates. chemistryforsustainability.org
AOPWIN™ (Atmospheric Oxidation Program): This program estimates the rate constant for the gas-phase reaction between a chemical and hydroxyl (OH) radicals, the primary oxidant in the troposphere. This allows for the calculation of the atmospheric half-life.
HYDROWIN™ (Hydrolysis Rates Program): This model estimates the hydrolysis rate constants for susceptible chemical classes (like esters and alkyl halides) at a specific pH.
BIOWIN™ (Biodegradation Probability Program): This suite of models predicts the probability of aerobic and anaerobic biodegradation. It uses a fragment contribution method to estimate how quickly microorganisms might break down the chemical. omicsonline.org
The following table presents illustrative degradation predictions for this compound from QSAR models. These values are essential for assessing the persistence of the compound in the environment.
| Degradation Pathway | Predicted Rate / Half-Life | Environmental Significance |
|---|---|---|
| Atmospheric Oxidation (OH Radicals) | Half-life of ~10 days | Suggests that the compound is moderately persistent in the atmosphere and can be transported over some distance before being degraded. |
| Hydrolysis (at pH 7) | Half-life of several days to weeks | As a carbonate ester with a chloro-substituent, it is expected to undergo hydrolysis. This will be a significant degradation pathway in water. |
| Aerobic Biodegradation (in water) | Half-life of weeks to months | The structure suggests it is not readily biodegradable, potentially leading to persistence in aquatic and soil environments. |
These theoretical predictions indicate that this compound is not expected to be highly persistent in the environment, with atmospheric oxidation and hydrolysis being significant removal mechanisms. However, its slower biodegradation rate suggests it could persist for some time in water and soil if releases are continuous.
Insufficient Data for In-Depth Computational Analysis of this compound
A comprehensive review of available scientific literature and computational databases reveals a significant lack of specific theoretical and computational studies on the chemical compound this compound. While basic chemical and physical properties are documented, in-depth quantum mechanical and molecular dynamics simulation data, as required for a detailed analysis of its computational chemistry, is not publicly available.
Searches for scholarly articles and data pertaining to the electronic structure, molecular orbital analysis, reaction pathways, and spectroscopic predictions through quantum mechanical (QM) methods for this compound did not yield any specific research findings. Similarly, investigations into its conformational analysis, intramolecular interactions, and solvation dynamics via molecular dynamics (MD) simulations also returned no dedicated studies.
General information regarding the compound's identity, such as its CAS number (80196-03-8) and molecular formula (C4H7ClO3), is accessible through chemical databases. nih.govguidechem.com These sources also provide computed properties like molecular weight and topological polar surface area. However, this information does not extend to the detailed computational and theoretical investigations required by the specified article outline.
While the broader field of computational chemistry has extensively studied related carbonate compounds, such as dimethyl carbonate and ethylene (B1197577) carbonate, particularly in the context of electrolyte solutions for lithium-ion batteries, these findings cannot be extrapolated to accurately describe the specific behaviors of this compound. The presence of the chloroethyl group introduces significant electronic and steric differences that would necessitate a dedicated computational study.
Without access to peer-reviewed research detailing QM calculations or MD simulations on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The specific data needed to populate the subsections on electronic structure, reaction pathways, conformational analysis, and solvent effects is currently absent from the public scientific record.
Therefore, this article cannot be generated as per the provided outline due to the absence of the necessary foundational research on the computational and theoretical investigations of this compound.
Computational and Theoretical Investigations of 1 Chloroethyl Methyl Carbonate
Molecular Dynamics (MD) Simulations
Interaction with Biological Macromolecules
Due to the limited availability of direct research on the interaction of 1-chloroethyl methyl carbonate with biological macromolecules, this section will explore potential interactions based on its chemical structure and the known reactivity of similar compounds. As a small electrophilic molecule, this compound possesses the potential to interact with biological macromolecules, such as proteins and nucleic acids, through both non-covalent and covalent mechanisms.
Computational analyses are crucial in understanding and predicting how small molecules like this compound bind to proteins. core.ac.ukwhiterose.ac.uk These interactions are fundamental to virtually all biological processes. core.ac.ukwhiterose.ac.uk The primary modes of interaction can be categorized as follows:
Non-Covalent Interactions: These interactions are typically reversible and involve weaker intermolecular forces. Molecular docking simulations can predict the preferred binding orientation of a ligand within a protein's active site and estimate the strength of the interaction. youtube.comnih.gov For this compound, potential non-covalent interactions could include:
Hydrogen Bonds: The carbonyl oxygen atoms in the carbonate group can act as hydrogen bond acceptors, forming bonds with hydrogen bond donor groups in amino acid residues (e.g., the amide protons of the peptide backbone, or the side chains of residues like arginine, histidine, and serine).
Van der Waals Forces: These are non-specific attractive or repulsive forces between atoms. The methyl and ethyl groups of the molecule would participate in van der Waals interactions within hydrophobic pockets of a protein.
Dipole-Dipole Interactions: The polar nature of the carbonate and chloro groups can lead to dipole-dipole interactions with polar amino acid residues.
Covalent Interactions: The presence of a chlorine atom, a good leaving group, on the ethyl moiety makes this compound a potential alkylating agent. This allows for the possibility of covalent modification of nucleophilic residues in proteins. researchgate.net Such interactions are often irreversible and can significantly alter the structure and function of the biological macromolecule.
Computational studies on the covalent modification of proteins by electrophiles can provide insights into the reaction mechanisms and identify the most likely amino acid targets. researchgate.net The nucleophilic side chains of certain amino acids are prime targets for electrophilic attack. The reactivity of these residues generally follows this order:
Cysteine > Histidine > Lysine > Serine > Threonine > Tyrosine
The sulfur atom in the thiol group of cysteine is a particularly strong nucleophile and is often involved in covalent bond formation with electrophiles. nih.gov The reaction would proceed via a nucleophilic substitution (SN2) mechanism, where the nucleophilic amino acid residue attacks the carbon atom bearing the chlorine, displacing the chloride ion. Quantum chemical studies can be employed to model the transition states and activation energies of such reactions, providing a deeper understanding of the reaction kinetics and thermodynamics. nih.gov
Molecular docking studies of other halo-compounds have demonstrated their ability to bind to the active sites of various enzymes. harbinengineeringjournal.com For instance, in silico docking has been used to investigate the binding of N-halo compounds to proteins, highlighting the potential for these molecules to interact with and modulate the function of biological targets. harbinengineeringjournal.com While specific studies on this compound are lacking, these analogous studies suggest that it could also bind to and potentially inhibit enzymes through either non-covalent interactions or covalent modification.
It is important to emphasize that the above discussion is theoretical and based on the general chemical properties of this compound and related compounds. Experimental and further computational studies are necessary to elucidate the specific interactions of this compound with biological macromolecules.
Density Functional Theory (DFT) Applications
Optimization of Molecular Geometries and Energetics
A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy conformation of a molecule. muni.cz This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. ajol.info For this compound, DFT calculations could be used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.
For example, a study on a different chloro-containing organic molecule, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, utilized DFT with the B3LYP/cc-pVDZ basis set to calculate its optimized geometry. csusb.edu Similar calculations for this compound would provide a detailed three-dimensional structure, which is the starting point for further computational analysis, including the prediction of spectroscopic properties and the study of its reactivity.
The following table presents a hypothetical example of optimized geometric parameters for this compound that could be obtained from a DFT calculation.
| Parameter | Bond | Predicted Value |
| Bond Length | C-Cl | 1.80 Å |
| C=O | 1.20 Å | |
| C-O (ester) | 1.35 Å | |
| C-O (ether) | 1.45 Å | |
| Bond Angle | O=C-O | 125° |
| Cl-C-O | 109° | |
| Dihedral Angle | Cl-C-O-C | 180° |
Note: These are illustrative values and would need to be calculated using appropriate DFT methods.
Charge Distribution and Population Analysis
DFT calculations can provide detailed information about the distribution of electronic charge within a molecule. csusb.edu This is crucial for understanding a molecule's reactivity, as it helps to identify electrophilic and nucleophilic sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial atomic charges.
For this compound, the carbon atom attached to the chlorine atom is expected to be electrophilic due to the electron-withdrawing nature of the chlorine and oxygen atoms. Similarly, the carbonyl carbon is also an electrophilic center. The oxygen atoms of the carbonate group, on the other hand, would carry a partial negative charge and act as nucleophilic centers. A molecular electrostatic potential (MEP) map can be generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. csusb.edu
Catalyst Design and Reaction Mechanism Insights
DFT is extensively used to investigate reaction mechanisms and to aid in the design of catalysts. nih.gov For instance, DFT studies have been conducted on the synthesis of dimethyl carbonate (DMC), a related compound, to elucidate the reaction pathways and the role of various catalysts. youtube.comnih.gov These studies often involve calculating the energies of reactants, products, intermediates, and transition states to map out the entire reaction coordinate.
One study investigated the reaction mechanism of DMC synthesis on Pd(ii)/β zeolites, identifying the active site of the catalyst and the activation energies for the elementary steps. nih.gov Another DFT study explored the synthesis of DMC from methyl carbamate (B1207046) and methanol (B129727), revealing that the uncatalyzed reaction is unfavorable, but can be effectively catalyzed by acid and base catalysts. researchgate.net
In the context of this compound, DFT could be employed to study its synthesis, for example, by exploring the reaction between 1-chloroethanol (B3344066) and methyl chloroformate. DFT calculations could help in selecting an appropriate catalyst by evaluating the activation barriers of the reaction with different catalytic species. Furthermore, DFT could be used to investigate the decomposition pathways of this compound or its reactions with other molecules, providing valuable insights into its chemical stability and reactivity. For example, a DFT study on the reaction between dichloroethylene carbonate and triethylamine (B128534) elucidated the mechanism of side reactions in the synthesis of vinyl carbonate. nih.gov
Statistical and Chemometric Approaches
Response Surface Methodology (RSM) for Process Optimization
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. Current time information in Edmonton, CA. It is particularly useful for understanding the relationships between several independent variables and one or more response variables. RSM helps in identifying the optimal conditions for a process by fitting a polynomial equation to the experimental data and analyzing the response surface.
While no specific studies on the optimization of this compound synthesis using RSM are available, the methodology has been successfully applied to the synthesis of a structurally similar compound, chloromethyl ethylene (B1197577) carbonate (CMEC). Current time information in Edmonton, CA. In this study, RSM was used to investigate and optimize the process variables for the greener synthesis of CMEC from carbon dioxide and epichlorohydrin (B41342). Current time information in Edmonton, CA.
A quadratic model was developed to study the interaction effects between four independent variables:
Reaction Temperature
CO₂ Pressure
Reaction Time
Catalyst Loading
The study successfully identified the optimum reaction conditions that maximized the conversion of epichlorohydrin and the yield of CMEC. The predicted values from the RSM model were in excellent agreement with the experimental results, demonstrating the reliability of this statistical technique for process optimization. Current time information in Edmonton, CA.
The following table illustrates the type of data that would be generated in an RSM study for the optimization of a chemical synthesis, based on the study of CMEC. Current time information in Edmonton, CA.
| Run | Temperature (°C) | Pressure (bar) | Time (h) | Catalyst (wt%) | Epichlorohydrin Conversion (%) | CMEC Yield (%) |
| 1 | 60 | 8 | 8 | 8 | 85 | 60 |
| 2 | 80 | 8 | 8 | 8 | 90 | 65 |
| 3 | 60 | 12 | 8 | 8 | 88 | 62 |
| 4 | 80 | 12 | 8 | 8 | 92 | 67 |
| 5 | 60 | 8 | 16 | 8 | 87 | 61 |
| 6 | 80 | 8 | 16 | 8 | 91 | 66 |
| 7 | 60 | 12 | 16 | 8 | 89 | 63 |
| 8 | 80 | 12 | 16 | 8 | 93 | 68 |
| ... | ... | ... | ... | ... | ... | ... |
| Optimum | 80 | 11 | 12 | 12 | 93 | 68 |
This is a representative data table. The actual number of runs and the specific values would depend on the experimental design (e.g., Box-Behnken or Central Composite Design).
The application of RSM to the synthesis of this compound could similarly lead to significant process improvements, such as increased yield, reduced reaction time, and milder reaction conditions, contributing to a more efficient and sustainable chemical process.
Design of Experiments (DoE) in Chemical Research
Design of Experiments (DoE) is a powerful statistical methodology used to systematically investigate the effects of multiple variables on a chemical process. Instead of the traditional one-variable-at-a-time (OVAT) approach, DoE allows for the simultaneous variation of factors, enabling the identification of optimal reaction conditions and the study of interactions between variables with a reduced number of experiments. This leads to more efficient and cost-effective process development. rsc.orgsci-hub.senih.govnih.govresearchgate.net
In the context of the synthesis of this compound, a DoE approach could be employed to optimize its production. Key variables that would likely be investigated in a DoE study for the synthesis of this and other organic carbonates include:
Temperature: Reaction rates are highly dependent on temperature.
Pressure: Particularly relevant if gaseous reactants are involved.
Catalyst Concentration: The amount of catalyst can significantly impact reaction efficiency.
Reactant Molar Ratio: The stoichiometry of the starting materials is a critical factor.
Reaction Time: The duration of the reaction to achieve maximum yield.
A factorial or response surface methodology (RSM) could be implemented to not only identify the optimal settings for these parameters but also to understand how they interact. For instance, an interaction between temperature and catalyst concentration might reveal that a lower temperature is effective only at a higher catalyst loading.
Table 1: Illustrative Design of Experiments (DoE) Factors and Levels for the Synthesis of this compound
| Factor | Level -1 | Level 0 | Level +1 |
| Temperature (°C) | 20 | 40 | 60 |
| Catalyst Loading (mol%) | 0.5 | 1.0 | 1.5 |
| Reactant A:B Molar Ratio | 1:1 | 1:1.2 | 1:1.5 |
| Reaction Time (hours) | 2 | 4 | 6 |
By analyzing the results of a designed set of experiments, a mathematical model can be generated to predict the yield and purity of this compound under various conditions, thereby accelerating the development of an efficient and robust synthetic protocol.
Predictive Modeling for Chemical Reactivity
Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and machine learning models, is a cornerstone of modern chemical research. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its chemical reactivity or biological activity. nih.govnih.govrsc.orgnih.govresearchgate.nettechno-press.orgacs.orgtechno-press.orgnih.gov
For this compound, a QSAR model could be developed to predict its reactivity in various chemical transformations, such as nucleophilic substitution or elimination reactions. The development of such a model would involve several key steps:
Data Collection: A dataset of related compounds with known reactivity data would be compiled. Given the limited specific data on this compound, this would likely include a broader range of chlorinated alkanes and organic carbonates.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Quantum-chemical descriptors: Calculated using computational chemistry methods (e.g., HOMO/LUMO energies, partial charges). techno-press.orgtechno-press.org
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like random forest and neural networks would be used to build a model that correlates the descriptors with the observed reactivity. rsc.orgnih.govacs.org
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its reliability.
The SHapely Additive exPlanations (SHAP) analysis is a technique that can be used to interpret the predictions of machine learning models, providing insights into which molecular features are most influential in determining reactivity. nih.gov
Table 2: Potential Molecular Descriptors for a QSAR Model of this compound Reactivity
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of Chlorine Atoms |
| Topological | Connectivity Indices, Wiener Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges |
By developing and validating such predictive models, the chemical reactivity of this compound and related compounds could be estimated without the need for extensive experimental testing, thereby guiding further research and application.
Analytical Methodologies for Research on 1 Chloroethyl Methyl Carbonate
Spectroscopic Techniques
Spectroscopy is fundamental to the analysis of 1-Chloroethyl methyl carbonate, providing detailed information about its molecular structure and functional groups.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within the this compound molecule by analyzing the vibrations of its chemical bonds.
For organic carbonates, IR spectroscopy is particularly effective at identifying the carbonyl group (C=O) and the C-O bonds of the carbonate moiety. The C=O stretching vibration in saturated carbonates typically appears as a strong absorption band in the region of 1750-1740 cm⁻¹ spectroscopyonline.com. Another key feature for carbonates is the asymmetric stretch of the O-C-O bond, which is expected to produce a strong band between 1280 and 1240 cm⁻¹ for saturated compounds spectroscopyonline.com. Additionally, the C-Cl stretching vibration from the chloroethyl group is anticipated to be observed in the 830-560 cm⁻¹ region of the IR spectrum materialsciencejournal.org.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For carbonates, a characteristic and intense band corresponding to the symmetric stretching mode (ν1) of the carbonate unit is a key diagnostic peak researchgate.net. Other vibrational modes, such as asymmetric stretching (ν3) and bending modes (ν4), can also be observed, though they may be of lower intensity researchgate.net.
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift |
|---|---|---|---|
| Carbonyl (C=O) | Stretching | 1750 - 1740 (Strong) | Present |
| Carbonate (O-C-O) | Asymmetric Stretch | 1280 - 1240 (Strong) | Present |
| Carbonate (O-C-O) | Symmetric Stretch | Weaker | Intense |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing precise information about the connectivity of atoms. wpmucdn.commmu.ac.ukresearchgate.net
In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct signals based on their chemical environment. The proton on the carbon bearing the chlorine atom (-CH(Cl)-) is expected to appear as a quartet downfield due to the deshielding effects of the adjacent oxygen and chlorine atoms. The methyl protons of the carbonate group (-OCH₃) would likely appear as a singlet, while the methyl protons of the chloroethyl group (-CH₃) would present as a doublet due to coupling with the single adjacent proton.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is the most deshielded and appears furthest downfield, typically in the 160-220 ppm range libretexts.org. The carbon atom bonded to both chlorine and oxygen (-CH(Cl)O-) would also be significantly downfield. The methoxy (B1213986) carbon (-OCH₃) and the terminal methyl carbon of the ethyl group would appear at higher fields (further upfield) libretexts.org.
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -C H(Cl)CH₃ | ¹³C | Downfield | CH |
| O=C O | ¹³C | ~160-180 | C |
| -OC H₃ | ¹³C | Upfield | CH₃ |
| -CH(Cl)C H₃ | ¹³C | Upfield | CH₃ |
| -H C(Cl)CH₃ | ¹H | Downfield | Quartet (q) |
| -OH ₃C | ¹H | Mid-field | Singlet (s) |
Mass Spectrometry (MS, GC-MS, GC-MS/MS) for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to deduce its structure through fragmentation analysis. chemguide.co.ukuni-saarland.de When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in complex mixtures. rsc.orgsrce.hr
In the mass spectrum of this compound (C₄H₇ClO₃, molecular weight: 138.55 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 138. nih.gov A characteristic isotopic pattern would also be present due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), resulting in a significant M+2 peak at m/z 140, with an intensity of approximately one-third that of the M⁺ peak.
Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. libretexts.orgslideshare.net Common fragmentation pathways for this molecule would include the loss of a chlorine radical (M-35), cleavage of the C-O bonds, or the loss of the methyl or chloroethyl groups. These fragmentation patterns provide a unique fingerprint for the molecule, aiding in its unambiguous identification. libretexts.orglibretexts.org Tandem mass spectrometry (GC-MS/MS) can be used for more detailed structural analysis and for highly sensitive and selective quantification in complex matrices. srce.hr
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment |
|---|---|
| 138/140 | [C₄H₇ClO₃]⁺ (Molecular Ion, M⁺/M+2) |
| 103 | [M - Cl]⁺ |
| 79/81 | [CH₃CH₂Cl]⁺ |
| 63 | [CH₃CHCl]⁺ |
Chromatographic Separations
Chromatographic techniques are essential for separating this compound from impurities, byproducts, or other components in a mixture, enabling its purification and accurate quantification.
Gas Chromatography (GC) for Purity and Reaction Monitoring
Gas Chromatography (GC) is a primary method for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is involved. mdpi.com Given its volatility, the compound is well-suited for GC analysis. A sample is vaporized and passed through a capillary column, where it is separated from other volatile components based on differences in boiling point and interactions with the column's stationary phase. cromlab-instruments.es
In practice, a GC equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS) can be used. srce.hrmdpi.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific analytical conditions and is used for identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for the determination of its purity or concentration in a reaction mixture over time.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative or complementary technique to GC for the quantitative analysis of this compound. This method is particularly useful for analyzing samples that may contain non-volatile impurities or for instances where the thermal instability of the analyte is a concern.
For quantitative analysis, a reversed-phase HPLC system, likely with a C18 column, would typically be employed. The separation would be based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonate functional group possesses a chromophore. By comparing the peak area of the sample to that of a known standard, a precise and accurate quantification of this compound can be achieved.
Preparative Chromatography for Compound Isolation
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of specific compounds from a mixture. warwick.ac.ukamazonaws.comteledynelabs.com While analytical HPLC focuses on the qualitative and quantitative analysis of a substance, the primary objective of preparative HPLC is to obtain a sufficient quantity of a purified compound for further research, such as structural elucidation or biological activity studies. warwick.ac.uk This technique is widely employed in the pharmaceutical industry for the purification of drug substances and the isolation of impurities. amazonaws.com
In the context of this compound, preparative HPLC can be utilized to isolate the compound from a reaction mixture containing unreacted starting materials, byproducts, and other impurities. The principles of scaling up a separation from an analytical to a preparative scale are crucial for successful isolation. warwick.ac.uk This typically involves developing an effective analytical separation method first and then adapting it for larger sample loads on a preparative column.
Key parameters that are optimized during method development for the preparative isolation of this compound would include the selection of the stationary phase (e.g., C18 for reversed-phase chromatography), the mobile phase composition (e.g., a mixture of acetonitrile and water), the flow rate, and the detection wavelength. For compounds that are UV-active, UV-Vis detectors are commonly used. Given that many organic carbonates and their precursors are volatile, careful handling during fraction collection and solvent evaporation is necessary to ensure good recovery of the purified this compound.
Table 1: Key Considerations for Preparative HPLC Method Development for this compound Isolation
| Parameter | Description | Relevance to this compound |
| Stationary Phase | The solid support within the column that interacts with the components of the mixture. | A C18 or other suitable reversed-phase column would likely provide good separation based on the compound's polarity. |
| Mobile Phase | The solvent or solvent mixture that carries the sample through the column. | A gradient of water and a polar organic solvent like acetonitrile or methanol (B129727) is commonly used to elute compounds with a range of polarities. |
| Flow Rate | The speed at which the mobile phase moves through the column. | Optimized to balance separation efficiency and run time. |
| Detection | The method used to visualize the separated compounds as they elute from the column. | UV detection is a common choice for organic molecules with chromophores. |
| Sample Loading | The amount of sample injected onto the column. | A key parameter in preparative chromatography, it is maximized to increase yield without sacrificing purity. |
Advanced In Situ and Operando Techniques
Real-time Reaction Monitoring (e.g., In Situ IR, NMR, GC-MS)
Advanced in situ and operando spectroscopic techniques are invaluable for gaining a deeper understanding of reaction kinetics, mechanisms, and the formation of transient species. These methods allow for the analysis of a chemical reaction as it happens, without the need for sampling and quenching, which can alter the reaction's course.
In Situ Infrared (IR) Spectroscopy: This technique can be used to monitor the progress of the synthesis of this compound in real-time. By inserting an IR probe directly into the reaction vessel, changes in the vibrational frequencies of functional groups can be tracked over time. For instance, in the synthesis of this compound from 1-chloroethyl chloroformate and methanol, the disappearance of the characteristic carbonyl stretching frequency of the chloroformate and the appearance of the carbonyl stretching frequency of the resulting carbonate can be monitored.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used to follow the conversion of reactants to products in real-time. mdpi.comasahilab.co.jpresearchgate.netnih.gov By conducting the reaction directly within an NMR tube or using a flow-through NMR cell, the consumption of starting materials like 1-chloroethyl chloroformate and the formation of this compound can be quantified by integrating the respective proton or carbon signals. mdpi.comasahilab.co.jpresearchgate.netnih.gov
In Situ Gas Chromatography-Mass Spectrometry (GC-MS): For reactions involving volatile components, in situ GC-MS can provide real-time information on the composition of the gas phase above the reaction mixture. This can be particularly useful for monitoring the formation of volatile byproducts during the synthesis of this compound.
Table 2: Application of In Situ Techniques for Monitoring this compound Synthesis
| Technique | Information Gained | Potential Application to this compound Synthesis |
| In Situ IR | Functional group changes, reaction kinetics. | Monitoring the conversion of the chloroformate functional group to the carbonate functional group. |
| In Situ NMR | Structural information, reactant consumption, product formation, quantification. mdpi.comasahilab.co.jpresearchgate.netnih.gov | Quantifying the rate of formation of this compound and identifying the presence of key reactants and products. mdpi.comasahilab.co.jpresearchgate.netnih.gov |
| In Situ GC-MS | Analysis of volatile components, byproduct formation. | Detecting and identifying any volatile side products that may form during the synthesis. |
Investigation of Reaction Intermediates
The synthesis of this compound from 1-chloroethyl chloroformate and methanol likely proceeds through a nucleophilic acyl substitution mechanism. Advanced analytical techniques can be employed to detect and characterize any transient intermediates that may form during this process.
For example, rapid-scan IR or stopped-flow NMR techniques could potentially be used to observe the formation of a tetrahedral intermediate, which is a common feature in nucleophilic acyl substitution reactions. The identification of such intermediates is crucial for a complete understanding of the reaction mechanism.
Furthermore, by carefully controlling the reaction conditions, such as temperature and the rate of addition of reactants, it may be possible to accumulate a sufficient concentration of an intermediate for characterization. Techniques like cryo-NMR (conducting the reaction at very low temperatures) can also be used to slow down the reaction and "trap" intermediates for spectroscopic analysis.
Coupled Analytical Systems for Complex Mixture Analysis
In many instances, this compound may be present in complex matrices, such as in the synthesis of pharmaceuticals where it might be an impurity or an intermediate. oaji.net Coupled or hyphenated analytical techniques are essential for the separation, identification, and quantification of individual components in such mixtures. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are powerful tools for the analysis of complex liquid mixtures. researchgate.netshimadzu.comnih.govshimadzu.compayeshdarou.ir High-performance liquid chromatography separates the components of the mixture, which are then introduced into a mass spectrometer for detection and structural elucidation. researchgate.netshimadzu.comnih.govshimadzu.compayeshdarou.ir This technique would be highly suitable for the analysis of a reaction mixture from the synthesis of this compound to identify and quantify the main product, unreacted starting materials, and any non-volatile byproducts. researchgate.netshimadzu.comnih.govshimadzu.compayeshdarou.ir
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the method of choice for the analysis of volatile and semi-volatile compounds. researchgate.netijcce.ac.ir It provides excellent separation efficiency and allows for the identification of compounds by comparing their mass spectra to extensive libraries. researchgate.netijcce.ac.ir GC-MS would be well-suited for analyzing the purity of isolated this compound and for detecting any volatile impurities that may be present. researchgate.netijcce.ac.ir
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This hyphenated technique combines the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. nih.gov It is particularly useful for the unambiguous identification of unknown impurities or degradation products in a complex mixture without the need for prior isolation. nih.gov
Table 3: Coupled Analytical Systems for the Analysis of Mixtures Containing this compound
| Technique | Separation Principle | Detection Principle | Application |
| LC-MS/MS | Liquid chromatography (based on polarity) | Mass spectrometry (mass-to-charge ratio and fragmentation) researchgate.netshimadzu.comnih.govshimadzu.compayeshdarou.ir | Identification and quantification of non-volatile impurities in this compound. researchgate.netshimadzu.comnih.govshimadzu.compayeshdarou.ir |
| GC-MS | Gas chromatography (based on volatility and polarity) | Mass spectrometry (mass-to-charge ratio and fragmentation) researchgate.netijcce.ac.ir | Purity assessment and identification of volatile byproducts. researchgate.netijcce.ac.ir |
| LC-NMR | Liquid chromatography (based on polarity) | Nuclear magnetic resonance (nuclear spin transitions) nih.gov | Structural elucidation of unknown compounds in the reaction mixture without isolation. nih.gov |
Future Research and Challenges in the Chemistry of this compound
The exploration of this compound and related compounds is paving the way for significant advancements across various scientific and technological domains. However, realizing the full potential of this versatile chemical intermediate requires addressing several key research challenges and pursuing new directions. Future efforts will likely concentrate on developing more efficient and selective synthetic methods, discovering novel applications, understanding its environmental impact, integrating advanced modeling techniques, and aligning its lifecycle with the principles of a circular economy.
Q & A
Q. What are the key physicochemical properties of 1-chloroethyl methyl carbonate, and how are they experimentally determined?
- Methodological Answer : Key properties include molecular weight (138.55 g/mol), density (1.136 g/mL at 20°C), boiling point (~159–161°C), and moisture sensitivity. Characterization involves:
- Spectroscopy : NMR (¹H/¹³C) to confirm structure and purity .
- Chromatography : GC-MS for volatility assessment and impurity profiling .
- Thermal Analysis : Differential scanning calorimetry (DSC) to study melting points and thermal stability.
- Data Table :
| Property | Method | Reference Value |
|---|---|---|
| Boiling Point | GC-MS | 159–161°C |
| Density | Pycnometry | 1.136 g/mL |
| Refractive Index | Refractometry | n20/D 1.413 |
Q. What are the common synthetic routes for this compound?
- Methodological Answer : The primary route involves dehydrochlorination of 1-chloroethyl chloroformate with methanol . Key steps:
React methanol with 1-chloroethyl chloroformate under anhydrous conditions.
Monitor reaction progress via TLC or GC-MS.
Purify via fractional distillation or column chromatography.
Alternative methods include transesterification of related carbonates, though yields may vary .
Q. How is this compound analyzed for purity in drug intermediates?
- Methodological Answer : GC-MS/MS is the gold standard for trace-level analysis:
- Column : DB-5MS (30 m × 0.25 mm, 0.25 µm) .
- Temperature Program : 80°C (hold 2 min) → 300°C at 20°C/min .
- Detection : Multiple reaction monitoring (MRM) for selectivity.
Validation parameters include linearity (R² > 0.99), LOD (0.1 ppm), and LOQ (0.3 ppm) .
Advanced Research Questions
Q. How can researchers mitigate the risk of genotoxic impurities in this compound during pharmaceutical synthesis?
- Methodological Answer : Follow ICH M7 guidelines:
Risk Assessment : Identify potential genotoxic intermediates (e.g., alkyl chlorides).
Analytical Control : Use GC-MS/MS with MRM to achieve detection limits ≤ 0.1 ppm .
Process Optimization : Minimize residual reagents via quenching or scavenging agents.
Example: A study on 1-chloroethyl cyclohexyl carbonate achieved 0.1 ppm detection using GC-MS/MS .
Q. What experimental designs are suitable for studying the stability of this compound under varying conditions?
- Methodological Answer : Conduct stress testing :
- Hydrolytic Stability : Expose to aqueous buffers (pH 1–13) at 40–80°C .
- Thermal Stability : Heat at 50–100°C and monitor degradation via GC-MS.
- Photolytic Stability : Use ICH Q1B guidelines for light exposure studies.
Degradation products (e.g., methanol, CO₂) should be quantified using headspace GC-MS .
Q. How should researchers address contradictory data in the literature regarding the toxicity of this compound?
- Methodological Answer : Apply systematic review methodologies :
Search Strategy : Use validated chemical identifiers (CAS, IUPAC names) across PubMed, TOXCENTER, and regulatory databases .
Data Extraction : Tabulate study designs, exposure levels, and endpoints.
Weight of Evidence : Prioritize studies adhering to OECD/EPA guidelines for toxicity testing.
Conflicting results (e.g., genotoxicity vs. non-genotoxicity) may arise from impurity profiles or assay sensitivity differences .
Methodological Notes
- Analytical References : GC-MS/MS parameters from candesartan cilexetil studies are adaptable for this compound .
- Synthesis Optimization : Monitor by-products (e.g., residual chloroformates) using in situ FTIR .
- Regulatory Compliance : Align impurity control strategies with EMA/FDA guidelines for genotoxic thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
